Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate dihydrochloride
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Overview
Description
Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate dihydrochloride is a chemical compound with the molecular formula C9H12N2O2.2ClH. It is a derivative of nicotinic acid and is often used in various chemical and biological research applications. The compound is known for its unique structure, which includes a pyridine ring substituted with a methylamino group and a carboxylate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate dihydrochloride typically involves the reaction of nicotinic acid derivatives with methylamine. One common method includes the following steps:
Starting Material: Nicotinic acid is used as the starting material.
Esterification: Nicotinic acid is esterified with methanol in the presence of a strong acid catalyst to form methyl nicotinate.
Aminomethylation: Methyl nicotinate is then reacted with formaldehyde and methylamine under controlled conditions to introduce the methylamino group at the 6-position of the pyridine ring.
Purification: The resulting product is purified through recrystallization or chromatography to obtain the final compound in its dihydrochloride salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large quantities of nicotinic acid are esterified using industrial-scale reactors.
Continuous Aminomethylation: The aminomethylation step is carried out in continuous flow reactors to ensure consistent quality and yield.
Purification and Crystallization: The product is purified using industrial-scale chromatography and crystallization techniques to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylate ester to an alcohol.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products
Oxidation: N-oxides of the pyridine ring.
Reduction: Alcohol derivatives of the ester group.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-aminopyridine-3-carboxylate: Similar structure but lacks the methylamino group.
Methyl 2-amino-5-pyridinecarboxylate: Different substitution pattern on the pyridine ring.
Methyl 6-aminonicotinate: Another nicotinic acid derivative with similar properties.
Uniqueness
Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
methyl 6-(methylaminomethyl)pyridine-3-carboxylate;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.2ClH/c1-10-6-8-4-3-7(5-11-8)9(12)13-2;;/h3-5,10H,6H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKIOOMYFSOZSAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC=C(C=C1)C(=O)OC.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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